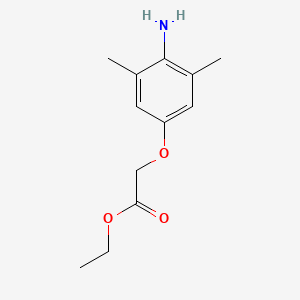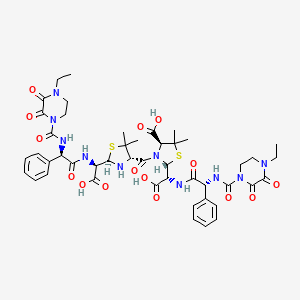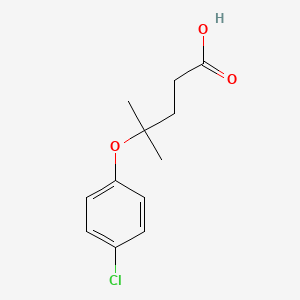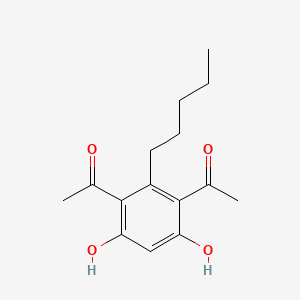
1,1'-(4,6-Dihydroxy-2-pentyl-1,3-phenylene)diethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(4,6-Dihydroxy-2-pentyl-1,3-phenylene)diethanone is an organic compound with the molecular formula C15H20O4 and a molecular weight of 264.317. This compound is characterized by its two ethanone groups attached to a phenylene ring substituted with hydroxy and pentyl groups. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 1,1’-(4,6-Dihydroxy-2-pentyl-1,3-phenylene)diethanone typically involves the acetylation of resorcinol in the presence of zinc chloride. This reaction yields a bifunctional carbonyl compound. The industrial production methods for this compound are not extensively documented, but laboratory synthesis often follows this acetylation route .
Chemical Reactions Analysis
1,1’-(4,6-Dihydroxy-2-pentyl-1,3-phenylene)diethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Scientific Research Applications
1,1’-(4,6-Dihydroxy-2-pentyl-1,3-phenylene)diethanone is utilized in various fields of scientific research:
Chemistry: It is used as a precursor in the synthesis of Schiff base ligands and hexadentate chalcogenated bisimine ligands.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1’-(4,6-Dihydroxy-2-pentyl-1,3-phenylene)diethanone involves its interaction with various molecular targets. The hydroxy and carbonyl groups play a crucial role in its reactivity, allowing it to form complexes with metal ions and participate in redox reactions. These interactions are essential for its applications in catalysis and material science .
Comparison with Similar Compounds
1,1’-(4,6-Dihydroxy-2-pentyl-1,3-phenylene)diethanone can be compared with similar compounds such as:
1,1’-(4,6-Dihydroxy-1,3-phenylene)bisethanone: This compound lacks the pentyl group, making it less hydrophobic.
Properties
Molecular Formula |
C15H20O4 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
1-(3-acetyl-4,6-dihydroxy-2-pentylphenyl)ethanone |
InChI |
InChI=1S/C15H20O4/c1-4-5-6-7-11-14(9(2)16)12(18)8-13(19)15(11)10(3)17/h8,18-19H,4-7H2,1-3H3 |
InChI Key |
WZQBQKHRHHVKJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1C(=O)C)O)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


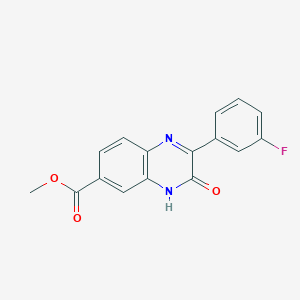
![3-[3-(3-aminobenzyl)-4-oxopyridazin-1(4H)-yl]benzonitrile](/img/structure/B13849649.png)
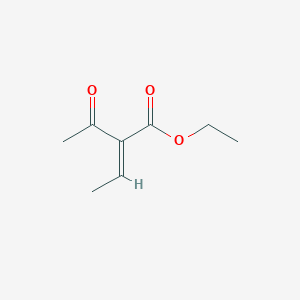
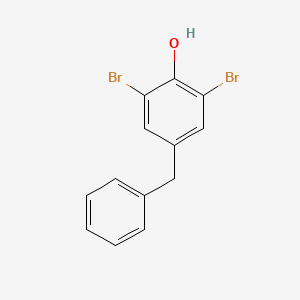
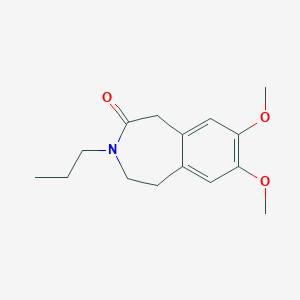
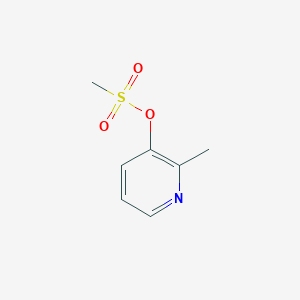
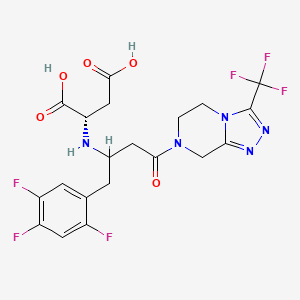
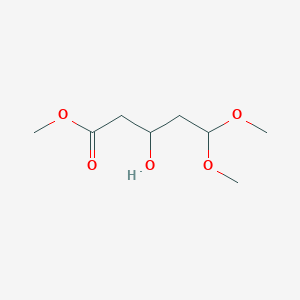
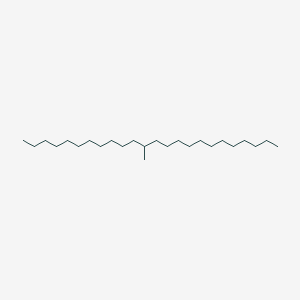
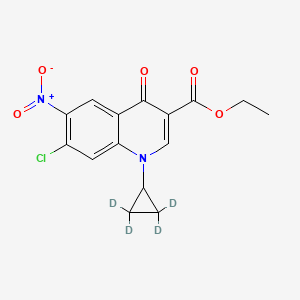
![2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile](/img/structure/B13849711.png)
